molecular formula C17H24N2OS2 B4586725 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide CAS No. 5924-28-7

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide

Cat. No.: B4586725
CAS No.: 5924-28-7
M. Wt: 336.5 g/mol
InChI Key: HYHXZYUFKVAWAB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is a structurally complex molecule featuring a benzothiazole core linked via a sulfanyl group to an acetamide moiety substituted with a branched alkyl chain (2,4,4-trimethylpentan-2-yl). Benzothiazoles are renowned for their pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c1-16(2,3)11-17(4,5)19-14(20)10-21-15-18-12-8-6-7-9-13(12)22-15/h6-9H,10-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHXZYUFKVAWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365474
Record name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5924-28-7
Record name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is a derivative of benzothiazole known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole ring and subsequent coupling with acetamide derivatives. The general procedure includes:

  • Formation of Benzothiazole Ring : Cyclization of o-aminothiophenol with suitable carboxylic acids.
  • Coupling Reaction : The benzothiazole derivative is coupled with the acetamide under specific conditions using coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and protein function .

Antioxidant Properties

The antioxidant capacity of benzothiazole derivatives has been evaluated using assays such as DPPH and FRAP. These compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds derived from benzothiazole have also been noted for their anti-inflammatory properties. They inhibit pro-inflammatory enzymes such as 5-lipoxygenase (LO), demonstrating IC50 values in the sub-micromolar range . This suggests their potential use in treating inflammatory conditions.

Case Studies

Several studies have highlighted the biological activities of benzothiazole derivatives:

  • Photoprotective Activity : A compound structurally similar to our target showed excellent UVA filtering capabilities in sunscreen formulations, indicating its utility in cosmetic applications .
  • Analgesic and Anti-inflammatory Activities : A series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for analgesic and anti-inflammatory effects. Some compounds exhibited significant gastrointestinal protection compared to standard drugs .

Research Findings Summary

Study Biological Activity Key Findings
AntioxidantEffective scavenging of free radicals; suitable for multifunctional applications.
Anti-inflammatorySignificant inhibition of 5-lipoxygenase; potential therapeutic for inflammatory diseases.
AntimicrobialPotent activity against various bacterial strains; mechanism involves disruption of cell wall synthesis.

Scientific Research Applications

Molecular Formula

  • C : 15
  • H : 20
  • N : 2
  • O : 1
  • S : 2

Structural Characteristics

The compound features a benzothiazole moiety linked to an acetamide group, which contributes to its biological activity. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

  • Antimicrobial Activity
    • Benzothiazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide exhibit activity against various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus .
  • Antiviral Properties
    • Research has highlighted the potential of benzothiazole compounds as antiviral agents. The compound's structure allows it to inhibit key viral proteins, such as those involved in the replication of Dengue virus . The mechanism often involves binding to active site residues crucial for viral function.
  • Anticancer Activity
    • Benzothiazole derivatives have been explored for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Materials Science

  • Optical Materials
    • The unique electronic properties of benzothiazole compounds make them suitable for applications in materials science. They can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to form stable films with desirable optical characteristics .
  • Sensors
    • Benzothiazole derivatives are being investigated for use in chemical sensors due to their selective binding capabilities with metal ions and small organic molecules. Their fluorescence properties can be exploited for sensing applications .

Case Studies

StudyApplicationFindings
Vicini et al., 2009AntimicrobialIdentified new compounds with significant antimicrobial activity against resistant strains .
Clerici et al., 2007AnticancerDemonstrated that benzothiazole derivatives induce apoptosis in cancer cells .
MDPI ResearchOptical MaterialsAnalyzed the structural properties of benzothiazole compounds for use in OLEDs .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its hybrid architecture combining benzothiazole, sulfanyl, and branched alkyl groups. Below is a comparative analysis with key analogs:

Compound Name Structural Features Bioactivity Key Differences
Target Compound Benzothiazole, sulfanyl, branched alkyl acetamide Potential antimicrobial/anticancer (inferred) Unique combination of benzothiazole and bulky alkyl group
N-(3-Cyano-4,5-dimethyl-thiophen-2-yl)-2-(3-tetrazol-1-yl-phenoxy)acetamide Thiophene, tetrazole, cyano group Not specified Thiophene replaces benzothiazole; altered aromatic π-system
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide Polychlorinated phenyl, thiazole Enhanced binding affinity Multiple Cl atoms increase hydrophobicity and target specificity
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide Imidazole, methoxyphenyl Antimicrobial Methoxy group improves solubility vs. branched alkyl in target
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide Benzoxazole, cyano, tetrahydrobenzothiophene Not reported Benzoxazole vs. benzothiazole; altered electronic properties

Bioactivity Insights

  • Benzothiazole Derivatives : Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit antimicrobial and anticancer activities due to synergistic effects of benzothiazole and thiadiazole . The target compound’s branched alkyl group may enhance pharmacokinetic properties (e.g., half-life) compared to linear chains.
  • Chlorinated Analogs: Polychlorinated phenyl groups, as in , improve binding affinity but may increase toxicity risks.
  • Thiophene/Tetrazole Systems : Thiophene-based analogs (e.g., ) lack the benzothiazole’s rigid aromatic system, which is critical for intercalation or π-stacking in biological targets.

Physicochemical Properties

  • Hydrogen Bonding: The target compound has 1 H-bond donor and 6 H-bond acceptors (inferred from benzothiazole and acetamide groups), comparable to benzoxazole analogs .
  • Lipophilicity: The 2,4,4-trimethylpentan-2-yl group increases logP vs. methoxy- or cyano-substituted analogs, favoring blood-brain barrier penetration .

Research Findings and Data

  • Molecular Docking : Benzothiazole derivatives show strong interactions with enzymes like cytochrome P450 and kinase targets due to their planar aromatic systems and sulfanyl bridges .
  • Antimicrobial Activity : Thiadiazole-benzothiazole hybrids (e.g., ) inhibit E. coli and S. aureus (MIC: 2–8 µg/mL), suggesting the target compound may share similar efficacy.
  • Toxicity : Branched alkyl chains, as in the target compound, often reduce cytotoxicity compared to halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key parameters include:

  • Solvent selection : Ethanol or dichloromethane (DCM) is preferred for solubility and reactivity .
  • Temperature : Reflux conditions (70–90°C) are often employed to facilitate intermediate formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) is used to track progress and optimize reaction times .
    • Critical Considerations : Impurities may arise from incomplete substitution at the benzothiazole sulfur; purification via column chromatography is recommended .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves sulfanyl and acetamide proton environments, with benzothiazole protons appearing as distinct aromatic signals .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., exact mass 369.061 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can structural complexity (e.g., benzothiazole and branched alkyl groups) impact synthesis and functionalization?

  • Methodological Answer :

  • Regioselective Challenges : The benzothiazole’s electron-deficient sulfur may require protection (e.g., Boc groups) during alkylation to avoid side reactions .
  • Steric Hindrance : The 2,4,4-trimethylpentan-2-yl group limits nucleophilic attack; using bulky bases (e.g., DBU) improves selectivity .
  • Functionalization Strategies : Post-synthetic modifications (e.g., introducing halogens via electrophilic substitution) require careful pH control to preserve the acetamide linkage .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Validation : Cross-test the compound in standardized cell lines (e.g., HepG2 for cytotoxicity) and validate using positive controls (e.g., doxorubicin) .
  • Computational Docking : Use molecular dynamics simulations to assess binding affinity variations to targets like EGFR or tubulin, accounting for solvation effects .
  • Batch Analysis : Verify purity and stability (e.g., via accelerated degradation studies under UV light) to rule out batch-specific artifacts .

Q. What experimental design principles optimize reaction yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example, a 3^2 factorial design can optimize temperature (60–100°C) and solvent ratio (ethanol:DCM) .
  • Computational Guidance : Use reaction path search algorithms (e.g., via quantum chemical calculations) to predict energy barriers for key steps like sulfur-alkylation .
  • Scale-Up Considerations : Transition from batch to flow chemistry reduces exothermic risks during sulfanyl group incorporation .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Methodological Answer :

  • Solubility Prediction : Calculate logP (estimated 3.2–3.8) using software like MarvinSuite to guide solvent selection (e.g., DMSO for in vitro assays) .
  • Formulation Strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility without altering bioactivity .
  • Permeability Assays : Employ Caco-2 cell monolayers to assess intestinal absorption potential, adjusting substituents (e.g., methyl groups) to improve permeability .

Q. What strategies mitigate conflicting spectroscopic interpretations of reaction intermediates?

  • Methodological Answer :

  • Multi-Technique Correlation : Combine NMR (for functional groups) with IR spectroscopy (to confirm S-H or N-H stretches) for ambiguous intermediates .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify proton environments in overcrowded spectra .
  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates, particularly when stereocenters are suspected .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide

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